5-Propyl-4h-1,2,4-triazole-3,4-diamine
Description
Properties
Molecular Formula |
C5H11N5 |
|---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
5-propyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C5H11N5/c1-2-3-4-8-9-5(6)10(4)7/h2-3,7H2,1H3,(H2,6,9) |
InChI Key |
MUOPHLGHQDIXLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(N1N)N |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis typically involves multi-step cyclization reactions starting from hydrazine derivatives and appropriate carbonyl or thiocarbonyl precursors. The propyl substituent is introduced either via alkylation of hydrazine or through precursor selection. The diamine functionality at positions 3 and 4 is usually installed by selective amination or by using amino-substituted starting materials.
Laboratory-Scale Synthesis
A common laboratory approach includes:
Step 1: Formation of hydrazine derivative
Propylhydrazine is reacted with carbon disulfide (CS₂) under alkaline conditions to form a dithiocarbazinate intermediate.Step 2: Cyclization
The intermediate undergoes cyclization with hydrazine hydrate, yielding the triazole ring system with the propyl substituent at position 4.Step 3: Introduction of diamine groups
Amination reactions or selective reduction steps introduce amino groups at positions 3 and 4 of the triazole ring.
This synthetic route is supported by analogous preparations of related 1,2,4-triazole derivatives such as 5-propyl-4H-1,2,4-triazole-3-thiol, where similar cyclization steps are employed with hydrazine and carbon disulfide derivatives.
Industrial Production Methods
Industrial-scale synthesis adapts the laboratory procedures with optimizations for yield, purity, and scalability:
Continuous flow reactors are employed to control reaction parameters such as temperature, reagent addition, and reaction time precisely, improving reproducibility and safety.
Automated reagent addition and temperature control systems ensure consistent quality and reduce human error.
The reaction conditions are optimized to maximize the yield of the diamine-substituted triazole while minimizing by-products.
Purification is typically achieved through crystallization or chromatographic techniques tailored for large-scale operations.
These industrial methods mirror those used for related triazole compounds, emphasizing scalability and process control.
Preparation Data and Reaction Conditions
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Propylhydrazine + CS₂ + Base (e.g., NaOH) | 75-85 | Formation of dithiocarbazinate intermediate |
| 2 | Cyclization with hydrazine hydrate, reflux | 80-90 | Formation of triazole ring |
| 3 | Amination/reduction to introduce diamines | 70-85 | Selective functionalization at positions 3,4 |
Reaction solvents typically include ethanol, methanol, or DMF depending on solubility and reaction kinetics.
Temperatures range from room temperature to reflux (~60-100 °C) depending on the step.
Reaction times vary from 1 to 4 hours per step, optimized for maximum conversion.
Solubility and Formulation Notes
The compound's solubility is enhanced in polar solvents such as dimethyl sulfoxide (DMSO), ethanol, or water mixtures.
Preparation of stock solutions for biological or chemical studies follows precise molarity calculations; for example, a 1 mM solution requires specific volumes depending on the compound's molecular weight.
In vivo formulations may involve co-solvents like PEG300, Tween 80, or corn oil to improve bioavailability and solubility.
Analytical and Research Findings Relevant to Preparation
Characterization of the synthesized compound is confirmed by spectroscopic techniques such as ^1H NMR, IR spectroscopy, and elemental analysis to verify the presence of the triazole ring, propyl group, and amino substituents.
Purity is typically assessed by HPLC or chromatography.
Reaction optimization studies indicate that solvent choice, temperature, and reaction time critically influence yield and purity.
The use of ultrasound or vortex mixing can aid dissolution and reaction homogeneity during preparation.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Materials | Propylhydrazine, carbon disulfide, hydrazine hydrate |
| Key Reaction Steps | Dithiocarbazinate formation, cyclization, amination |
| Reaction Conditions | Base-mediated reactions, reflux temperatures, polar solvents |
| Industrial Scale Techniques | Continuous flow reactors, automated reagent addition, temperature control |
| Purification | Crystallization, chromatography |
| Analytical Confirmation | ^1H NMR, IR, elemental analysis, HPLC |
| Solubility & Formulation | Use of DMSO, PEG300, Tween 80, corn oil for solution preparation |
Chemical Reactions Analysis
Types of Reactions: 5-Propyl-4h-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Halogens, electrophiles, in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: 5-Propyl-4h-1,2,4-triazole-3,4-diamine is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential as an antineoplastic agent and a DNA synthesis inhibitor. It is being studied for its ability to inhibit ribonucleoside-diphosphate reductase, an enzyme crucial for DNA synthesis .
Industry: In industrial applications, 5-Propyl-4h-1,2,4-triazole-3,4-diamine is used in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 5-Propyl-4h-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets. As an antineoplastic agent, it inhibits ribonucleoside-diphosphate reductase, leading to the disruption of DNA synthesis and cell proliferation. The compound’s ability to form hydrogen bonds and interact with enzyme active sites is crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyl-Substituted Triazole Diamines
The propyl-substituted triazole diamine can be compared to its homologs, such as 5-butyl-4H-1,2,4-triazole-3,4-diamine (PubChem CID: unspecified). Key differences include:
- Alkyl Chain Length : The propyl group (C3) vs. butyl (C4) may influence solubility, lipophilicity, and steric effects. Longer alkyl chains typically enhance hydrophobic interactions but reduce aqueous solubility.
- Coordination Chemistry : Similar triazole diamines (e.g., 1,2,4-triazole-3,5-dicarboxylato derivatives) form coordination polymers with metals like Mn(II) and Zn(II), suggesting that the propyl variant could exhibit analogous binding modes, albeit with altered steric constraints .
| Property | 5-Propyl-4H-1,2,4-triazole-3,4-diamine | 5-Butyl-4H-1,2,4-triazole-3,4-diamine |
|---|---|---|
| Alkyl Chain Length | C3 | C4 |
| Likely Solubility | Moderate in polar solvents | Lower due to increased hydrophobicity |
| Coordination Flexibility | High (amine donors) | Similar, with slight steric hindrance |
Triazine-Based Derivatives
Triazine derivatives like PTZ-TRZ and DPA-TRZ () share structural motifs with the triazole diamine, such as aromatic heterocycles and amine substituents. However, key distinctions include:
- Core Heterocycle : Triazine (C3N3) vs. triazole (C2N3). Triazines exhibit stronger electron-deficient character, enhancing their utility in optoelectronics (e.g., OLED emitters).
- Applications : Triazine derivatives achieve high external quantum efficiency (EQE) in OLEDs (~20–30%), while triazole diamines are more likely to serve as ligands or pharmaceutical intermediates .
DNA Intercalators
Planar bicyclic diamines like IC2 (6-methylquinazoline-2,4-diamine) and IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) are potent DNA intercalators (). Comparisons with 5-propyl-4H-1,2,4-triazole-3,4-diamine include:
- Planarity : The triazole diamine’s smaller ring system may reduce intercalative strength compared to quinazoline or pyridopyrimidine cores.
- Biological Activity: IC2 and IC5 exhibit DNA binding comparable to doxorubicin, but the propyl triazole’s bioactivity remains unstudied.
| Compound | Core Structure | DNA Intercalation Efficiency (vs. Doxorubicin) |
|---|---|---|
| IC2 | Quinazoline | Comparable |
| IC5 | Pyridopyrimidine | Comparable |
| 5-Propyl-triazole diamine | 1,2,4-Triazole | Not reported |
Coordination Polymers
Triazole dicarboxylate ligands (e.g., 1,2,4-triazole-3,5-dicarboxylato) form 1D or 2D coordination networks with metals like Mn(II) and Zn(II) . While 5-propyl-4H-1,2,4-triazole-3,4-diamine lacks carboxylate groups, its amine donors could facilitate similar coordination modes. For example:
- Metal Binding: Amine groups may act as monodentate or bridging ligands, though steric effects from the propyl group could limit dimensionality.
- Applications : Such polymers are explored for magnetism or catalysis, but the propyl derivative’s specific properties require experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
